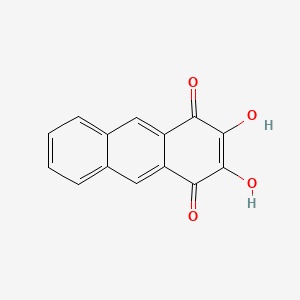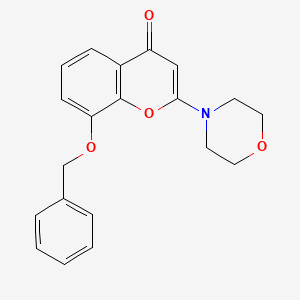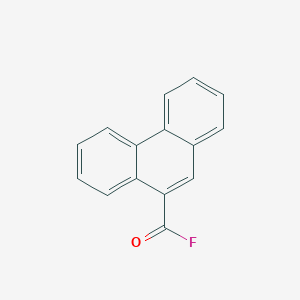
Benzyl 2,2,2-trifluoroethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2,2,2-trifluoroethyl carbonate is an organic compound that features a benzyl group attached to a 2,2,2-trifluoroethyl carbonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2,2,2-trifluoroethyl carbonate typically involves the reaction of benzyl alcohol with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
C6H5CH2OH+CF3CH2OCOCl→C6H5CH2OCOCH2CF3+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl 2,2,2-trifluoroethyl carbonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbonate group can be displaced by nucleophiles such as amines, leading to the formation of carbamates.
Hydrolysis: In the presence of water, the carbonate group can hydrolyze to produce benzyl alcohol and 2,2,2-trifluoroethanol.
Reduction: The compound can be reduced to yield benzyl alcohol and 2,2,2-trifluoroethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines are used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Nucleophilic Substitution: Carbamates
Hydrolysis: Benzyl alcohol and 2,2,2-trifluoroethanol
Reduction: Benzyl alcohol and 2,2,2-trifluoroethanol
Wissenschaftliche Forschungsanwendungen
Benzyl 2,2,2-trifluoroethyl carbonate has diverse applications in scientific research:
Organic Synthesis: It serves as a protecting group for alcohols and amines, facilitating the synthesis of complex molecules.
Pharmaceuticals: The compound is used in the development of prodrugs, where the carbonate group is cleaved in vivo to release the active drug.
Materials Science: It is employed in the synthesis of fluorinated polymers and materials with unique properties, such as high thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of benzyl 2,2,2-trifluoroethyl carbonate involves the cleavage of the carbonate group under specific conditions, releasing benzyl alcohol and 2,2,2-trifluoroethanol. The molecular targets and pathways depend on the specific application, such as drug delivery or polymer synthesis.
Vergleich Mit ähnlichen Verbindungen
Benzyl 2,2,2-trifluoroethyl sulfide: A sulfur-containing analog with different reactivity and applications.
Bis(2,2,2-trifluoroethyl) carbonate: A related compound used as a condensing agent in organic synthesis.
Uniqueness: Benzyl 2,2,2-trifluoroethyl carbonate is unique due to its combination of a benzyl group and a trifluoroethyl carbonate moiety, offering distinct reactivity and versatility in various chemical transformations.
Eigenschaften
CAS-Nummer |
138769-40-1 |
|---|---|
Molekularformel |
C10H9F3O3 |
Molekulargewicht |
234.17 g/mol |
IUPAC-Name |
benzyl 2,2,2-trifluoroethyl carbonate |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)7-16-9(14)15-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI-Schlüssel |
YZJVXNDWVYMZAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


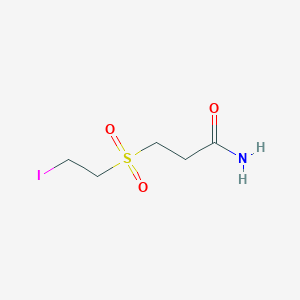
![4-{5-[4-(Dodecyloxy)phenyl]pyrimidin-2-YL}benzoyl chloride](/img/structure/B14273099.png)
![1,3-Oxathiolan-5-one, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14273105.png)
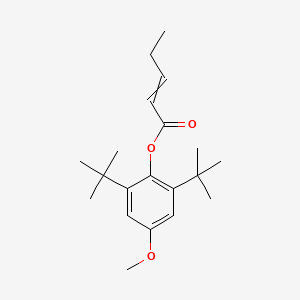

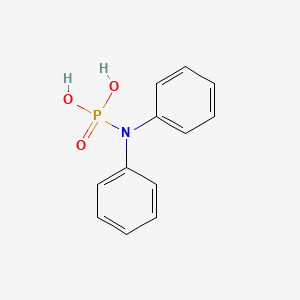
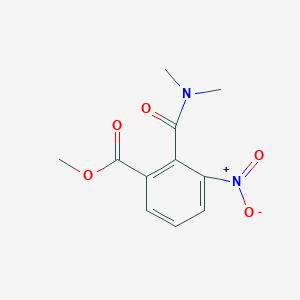

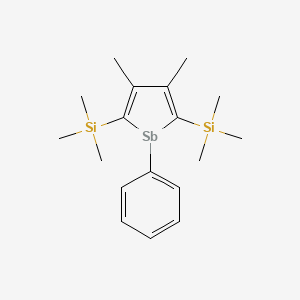
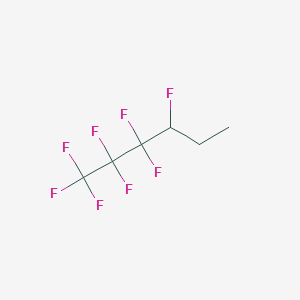
![3-[(4-Methylphenyl)methylidene]-1H-2-benzopyran-4(3H)-one](/img/structure/B14273166.png)
